Technical Whitepaper: (1S,2R)-2-Fluorocyclopropanamine (CAS 141042-20-8)
Technical Whitepaper: (1S,2R)-2-Fluorocyclopropanamine (CAS 141042-20-8)
Executive Summary
(1S,2R)-2-Fluorocyclopropanamine (CAS 141042-20-8, typically supplied as the Hydrochloride salt) is a high-value chiral building block in medicinal chemistry. It represents a "privileged scaffold" due to its unique combination of conformational restriction and bioisosteric modulation .
Unlike the parent cyclopropylamine, the introduction of a fluorine atom at the C2 position introduces a strong dipole and lowers the basicity of the adjacent amine via the inductive electron-withdrawing effect ($ -I $). This compound is critical in the development of LSD1 (KDM1A) inhibitors for oncology and fluoroquinolone antibiotics . Its rigid backbone locks the amine vector, enabling precise targeting of enzyme active sites while the fluorine atom modulates metabolic stability against oxidative deamination.
Molecular Profile & Physical Properties[1][2][3][4][5]
The commercial entity for CAS 141042-20-8 is almost exclusively the Hydrochloride (HCl) salt , as the free base is a volatile, unstable liquid prone to degradation.
| Property | Specification |
| Chemical Name | (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride |
| CAS Number | 141042-20-8 |
| Molecular Formula | |
| Molecular Weight | 111.55 g/mol (Salt); 75.09 g/mol (Free Base) |
| Stereochemistry | (1S, 2R) [Trans-isomer] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Lower than non-fluorinated analog ~10.[1][2][3][4][5][6][7][8][9][10][11]6) |
| Key Hazard | Hygroscopic; Free base is volatile and skin irritant |
Structural Analysis: The Fluorine Effect
The strategic value of this molecule lies in the Fluorine Effect on the cyclopropane ring.
Basicity Modulation
The fluorine atom exerts a strong inductive effect ($ -I $) through the cyclopropane bonds. This withdraws electron density from the nitrogen lone pair, lowering the $ pK_a $ of the amine by approximately 1.5–2.0 log units compared to cyclopropylamine.
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Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to non-fluorinated amines, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Locking
The cyclopropane ring fixes the spatial relationship between the amine and the fluorine. In the (1S,2R) trans configuration, the vectors are directed away from each other.
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Impact: This reduces the entropic penalty upon binding to a protein target (e.g., LSD1), as the ligand is already "pre-organized" into a bioactive conformation.
Synthetic Routes & Process Chemistry
The synthesis of enantiopure (1S,2R)-2-fluorocyclopropanamine is non-trivial due to the difficulty of introducing fluorine onto a strained ring and the requirement for high optical purity.
Preferred Route: Chemo-Enzymatic Synthesis
The most robust industrial route avoids direct fluorination of the amine. Instead, it utilizes the Curtius Rearrangement of a resolved carboxylic acid precursor.
Workflow Diagram (DOT)
Detailed Protocol: Curtius Rearrangement Approach
Prerequisites:
-
Starting Material: (1S,2R)-2-fluorocyclopropanecarboxylic acid (obtained via lipase resolution).
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine ($ Et_3N
tBuOH $), 4M HCl in Dioxane.
Step-by-Step Methodology:
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Acyl Azide Formation:
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Dissolve (1S,2R)-2-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene under $ N_2 $.
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Add $ Et_3N $ (1.1 eq) followed by DPPA (1.1 eq) dropwise at 0°C.
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Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Note: This forms the acyl azide in situ.
-
-
Thermal Rearrangement (The Curtius Step):
-
Heat the reaction mixture to 90°C. Evolution of $ N_2 $ gas indicates the rearrangement to the isocyanate.
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Critical Control: Monitor gas evolution. Ensure the system is vented through a bubbler.
-
Once gas evolution ceases (~1-2 hours), add excess tert-Butanol (5.0 eq) to the hot solution.
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Reflux for 4–6 hours to trap the isocyanate as the N-Boc carbamate.
-
-
Deprotection & Salt Formation:
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Concentrate the toluene mixture to yield the crude Boc-protected intermediate.
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Redissolve in minimal Dichloromethane (DCM).
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Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir at RT for 3 hours.
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The product, (1S,2R)-2-fluorocyclopropanamine hydrochloride , will often precipitate.
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Filter the white solid and wash with cold diethyl ether to remove organic impurities.
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Medicinal Chemistry Applications
LSD1 (KDM1A) Inhibition
The primary application of CAS 141042-20-8 is as a core scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is an epigenetic eraser overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).
Mechanism of Action: LSD1 inhibitors based on this scaffold (analogs of Tranylcypromine) act as Mechanism-Based Inactivators (Suicide Substrates) .
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Recognition: The amine binds to the FAD cofactor within the LSD1 active site.[12]
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Oxidation: FAD oxidizes the amine to an imine (or radical cation), accepting a hydride/electron.
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Ring Opening: The strained cyclopropane ring, further activated by the fluorine substituent, undergoes a rapid radical ring-opening.
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Adduct Formation: The reactive intermediate forms a covalent bond with the N(5) position of the FAD cofactor, permanently disabling the enzyme.
Mechanism Diagram (DOT)
Antibacterial Agents
The (1S,2R) amine is also investigated as a C7-substituent in fluoroquinolone antibiotics (e.g., analogs of Sitafloxacin). The chiral fluorocyclopropyl group improves activity against Gram-positive bacteria (e.g., S. pneumoniae) and reduces affinity for the hERG channel, improving the cardiac safety profile.
Handling & Stability
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Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture uptake can lead to stoichiometry errors in synthesis.
-
Stability: The HCl salt is stable for years if kept dry. The free base is unstable and should be generated in situ immediately before use (e.g., by treating with $ K_2CO_3 $ in the reaction solvent).
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Safety: Fluorinated amines can be toxic. Use standard PPE. Avoid inhalation of dusts.
References
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Synthesis & Resolution: Haufe, G. (2004). "Synthesis of Fluorinated Cyclopropanes." Journal of Organic Chemistry. Link (General methodology for fluorocyclopropanes).
-
LSD1 Inhibition Mechanism: Schmidt, D. M., & McCafferty, D. G. (2007).[13] "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1."[13] Biochemistry. Link
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Medicinal Chemistry (Antibiotics): Inagaki, H., et al. (2004). "Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids." Bioorganic & Medicinal Chemistry Letters. Link
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LSD1 Structure-Activity Relationships: Moshinsky, D. J., et al. (2017). "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters. Link
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Product Identification: Sigma-Aldrich Product Sheet for CAS 141042-20-8. Link
Sources
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- 10. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
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